molecular formula C29H39ClFN3O3 B1662140 Mibefradil dihydrochloride CAS No. 116666-63-8

Mibefradil dihydrochloride

Numéro de catalogue: B1662140
Numéro CAS: 116666-63-8
Poids moléculaire: 532.1 g/mol
Clé InChI: UKGWRIXCWLUSJF-OCPPCWRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Side Chain

The primary chemical reaction involves esterase-mediated hydrolysis of the methoxyacetate ester group, yielding the alcohol metabolite Ro 40-5966 (Figure 1). This reaction is pH-dependent and occurs both in vivo and under alkaline conditions in vitro .

Key Data:

Reaction ConditionEnzyme/CatalystProductBioactivity (% of Parent)
Alkaline hydrolysis (10N NaOH, 12 min)NoneRo 40-5966~10%
In vivo (plasma esterases)Esterases/CYP3A4Ro 40-5966 + glucuronides≤10%
  • Mechanism : Nucleophilic attack by water or hydroxide ions at the ester carbonyl carbon, leading to cleavage of the ester bond .

  • Impact : Ro 40-5966 retains partial L-type calcium channel blocking activity but lacks T-type selectivity .

Cytochrome P450-Mediated Oxidation

Mibefradil undergoes CYP3A4-catalyzed oxidation , forming hydroxylated metabolites. This pathway diminishes with chronic dosing due to autoinhibition of CYP3A4 .

Metabolic Interactions:

CYP EnzymeInhibition by Mibefradil (IC₅₀)Clinical Relevance
CYP3A40.2–1.0 μMDrug-drug interactions (e.g., statins, antifungals)
CYP2D6>10 μMMinor interaction risk
CYP2C9>10 μMLimited significance
  • Oxidation Sites : Predominantly at the tetralin ring and benzimidazole moiety .

  • Consequences : Reduced clearance of co-administered drugs metabolized by CYP3A4, contributing to mibefradil’s market withdrawal .

Glucuronidation

Secondary phase II metabolism involves uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation, producing water-soluble glucuronides excreted renally .

Reaction Characteristics:

  • Substrate : Hydroxylated metabolites (from CYP3A4 oxidation) and Ro 40-5966.

  • Enzymes : UGT1A1, UGT1A3, UGT2B7 .

  • Outcome : Enhanced renal excretion, minimizing systemic accumulation .

Degradation Under Stress Conditions

Forced degradation studies reveal instability under acidic/alkaline hydrolysis and oxidative stress :

ConditionDegradation ProductsStability Profile
0.1N HCl (60°C, 24h)Ro 40-5966, des-fluoro derivatives>20% degradation
3% H₂O₂ (RT, 24h)Oxidized benzimidazole derivativesModerate instability
Photolysis (UV, 48h)Photoisomers<10% degradation
  • Structural Vulnerabilities : Ester group (hydrolysis), benzimidazole ring (oxidation) .

Synthetic Modifications

Derivatives like NNC55-0396 are synthesized via ester hydrolysis followed by structural optimization to enhance T-type selectivity and reduce CYP3A4 inhibition .

Comparative Pharmacodynamics:

ParameterThis compoundNNC55-0396
T-type IC₅₀2.7 μM1.2 μM
L-type IC₅₀18.6 μM>30 μM
CYP3A4 InhibitionStrong (IC₅₀ ~0.2 μM)Weak (IC₅₀ >10 μM)

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) methods are pivotal for tracking reaction outcomes:

ColumnMobile PhaseDetection (λ)Retention Time (min)
C18 (150mm × 4.6mm)Acetonitrile/H₂O (70:30)275 nm12.3 (mibefradil)
8.9 (Ro 40-5966)
  • Applications : Quantifying hydrolysis/oxidation products in pharmacokinetic studies .

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension and Angina Treatment

Mibefradil is primarily recognized for its role in managing hypertension and chronic stable angina. As the first T-type calcium channel blocker, it operates differently from traditional L-type calcium channel blockers by selectively blocking T-type channels, which are activated at lower voltages. This mechanism allows for effective vasodilation without causing reflex tachycardia, a common side effect of other calcium channel blockers .

Clinical Efficacy

  • Blood Pressure Reduction : Clinical studies have shown that mibefradil significantly reduces blood pressure, often more effectively than diltiazem and comparably to amlodipine and nifedipine .
  • Exercise Tolerance : In patients with chronic stable angina, mibefradil has been demonstrated to improve exercise tolerance and delay ischemia onset during physical activity .
StudyPopulationOutcome
AAFP ReviewHypertensive patientsMibefradil more effective than diltiazem
PubMed StudyAngina patientsImproved exercise capacity and reduced ischemia onset

Anti-Cancer Potential

Recent research has explored mibefradil's potential as an anti-cancer agent. Its ability to block Orai channels, which are involved in store-operated calcium entry (SOCE), suggests a novel mechanism for regulating cell growth and apoptosis in cancer cells .

Metabolic Effects

Mibefradil has also been investigated for its effects on glucose metabolism. Studies indicate that it can reduce blood glucose levels in diabetic models by modulating T-type calcium channel activity . This positions mibefradil as a potential therapeutic target for diabetes management.

Key Findings

  • Hypoglycemic Effects : In db/db mice, mibefradil treatment resulted in significant reductions in fasting blood glucose and triglycerides .
  • Mechanistic Insights : The drug's action on T-type calcium channels may play a critical role in regulating insulin sensitivity and glucose homeostasis.
StudyModelOutcome
PMC Studydb/db miceReduced fasting blood glucose levels
PMC Studydb/db miceDecreased triglycerides and improved insulin sensitivity

Safety Profile and Side Effects

While mibefradil is generally well-tolerated, some side effects have been reported. These include dizziness, fatigue, and lightheadedness. Notably, the incidence of peripheral edema is lower compared to other calcium channel blockers like diltiazem and nifedipine .

Comparaison Avec Des Composés Similaires

Le dichlorhydrate de mibefradil est unique en raison de son blocage sélectif des canaux calciques de type T. Des composés similaires comprennent :

Propriétés

Numéro CAS

116666-63-8

Formule moléculaire

C29H39ClFN3O3

Poids moléculaire

532.1 g/mol

Nom IUPAC

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride

InChI

InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1

Clé InChI

UKGWRIXCWLUSJF-OCPPCWRMSA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl

SMILES isomérique

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl

SMILES canonique

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl

Apparence

Assay:≥95%A crystalline solid

Key on ui other cas no.

116666-63-8

Numéros CAS associés

116644-53-2 (Parent)

Synonymes

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil dihydrochloride
Reactant of Route 2
Mibefradil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Mibefradil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Mibefradil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Mibefradil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Mibefradil dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?

A1: this compound primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.

Q2: Beyond its calcium channel blocking activity, has this compound shown potential in other therapeutic areas?

A3: Interestingly, this compound has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that this compound might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []

Q3: Are there any clinical trials investigating the use of this compound as a radiosensitizer?

A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of this compound when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]

Q4: How does this compound compare to other radiosensitizers in preclinical studies?

A5: Preclinical studies using a high-throughput cell-based screen have shown that this compound exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.

Q5: Has this compound demonstrated any effects on cardiac tissue remodeling?

A6: Studies in dogs with induced atrial fibrillation have shown that this compound might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for this compound in mitigating adverse cardiac remodeling associated with atrial fibrillation.

Q6: What is the role of this compound in understanding calcium signaling in smooth muscle cells?

A7: Research using mouse vas deferens has shown that this compound, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.